

# Spectroscopic Characterization of 4-Bromo-2-fluorobenzylamine: A Technical Guide

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## Compound of Interest

Compound Name: 4-Bromo-2-fluorobenzylamine

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This technical guide provides a comprehensive overview of the spectroscopic data for **4-Bromo-2-fluorobenzylamine**, a key intermediate in pharmaceutical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

## Introduction

**4-Bromo-2-fluorobenzylamine** is a substituted aromatic amine of significant interest in medicinal chemistry and drug discovery. A thorough understanding of its structural and electronic properties is crucial for its application in the synthesis of novel therapeutic agents. Spectroscopic analysis provides the foundational data for confirming the identity, purity, and structure of this compound. This guide presents available and predicted spectroscopic data, alongside standardized experimental protocols for data acquisition.

## Spectroscopic Data

The following sections detail the NMR, IR, and MS data for **4-Bromo-2-fluorobenzylamine**. While experimental  $^1\text{H}$  NMR data is available,  $^{13}\text{C}$  NMR, IR, and MS data are largely predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

## NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

### <sup>1</sup>H NMR Data

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.42-7.27	m	1H	Aromatic H
7.25-7.16	m	2H	Aromatic H
3.65	t, J = 6.6 Hz	2H	-CH <sub>2</sub> -
1.5 (Predicted)	br s	2H	-NH <sub>2</sub>

### <sup>13</sup>C NMR Data (Predicted)

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
162-159 (d, <sup>1</sup> JCF)	C-F
140-138 (d)	C-CH <sub>2</sub> NH <sub>2</sub>
132-130	C-H
128-126 (d)	C-H
120-118 (d)	C-Br
115-113 (d, <sup>2</sup> JCF)	C-H
45-40	-CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

#### Predicted IR Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3200	Medium, Broad	N-H Stretch (Amine)
3100-3000	Medium	C-H Stretch (Aromatic)
2950-2850	Medium	C-H Stretch (Aliphatic)
1620-1580	Strong	C=C Stretch (Aromatic)
1500-1450	Strong	N-H Bend (Amine)
1250-1200	Strong	C-F Stretch
1100-1000	Strong	C-N Stretch
850-750	Strong	C-H Bend (Aromatic)
700-600	Medium	C-Br Stretch

## Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity.

#### Predicted MS Data

m/z	Relative Intensity	Assignment
203/205	High	[M] <sup>+</sup> (Molecular Ion, Bromine Isotopes)
186/188	Medium	[M-NH <sub>2</sub> ] <sup>+</sup>
124	High	[M-Br] <sup>+</sup>
109	Medium	[C <sub>7</sub> H <sub>5</sub> F] <sup>+</sup>
95	Medium	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for aromatic amines like **4-Bromo-2-fluorobenzylamine**.

### NMR Spectroscopy

- **Sample Preparation:** Accurately weigh 5-20 mg of the analyte for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.<sup>[1]</sup> Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean NMR tube.<sup>[1]</sup> Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.<sup>[1]</sup>
- **Instrument Setup:** Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
- **Shimming:** Perform manual or automatic shimming to optimize the homogeneity of the magnetic field and improve spectral resolution.
- **Acquisition:** Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For <sup>13</sup>C NMR, a larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope.
- **Processing:** Process the acquired Free Induction Decay (FID) signal by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

### FT-IR Spectroscopy

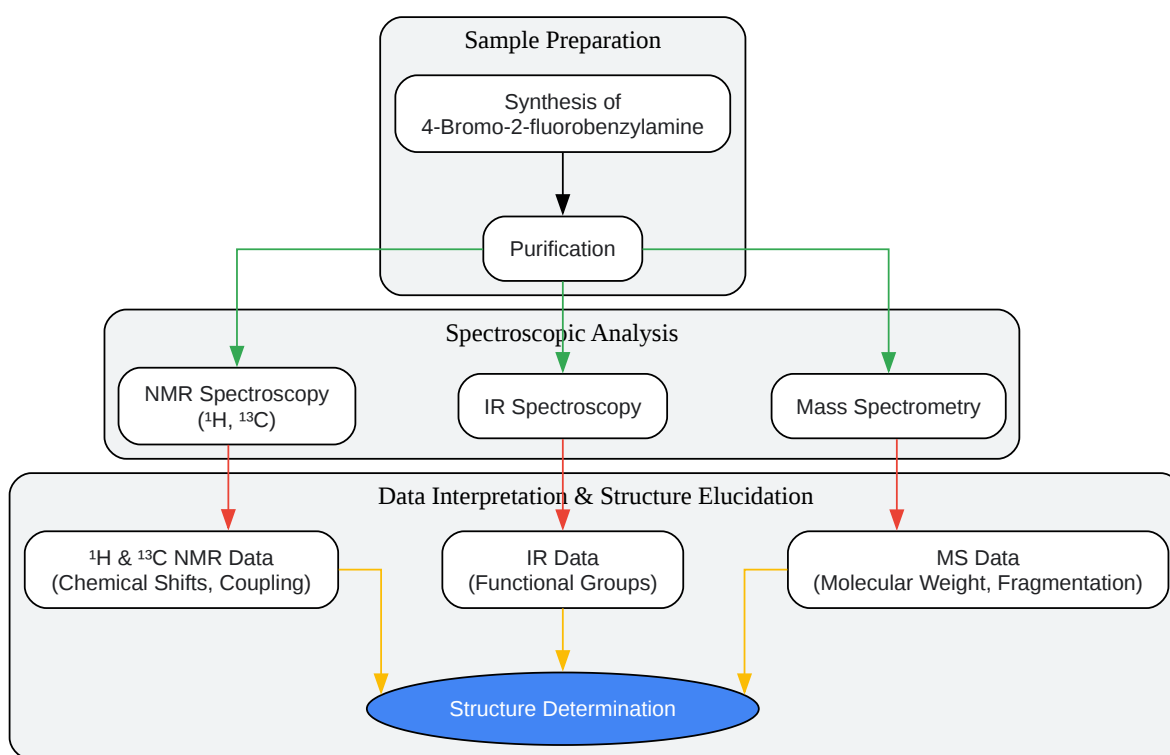
- **Sample Preparation (Thin Solid Film Method):** Dissolve a small amount (approx. 50 mg) of the solid sample in a few drops of a volatile solvent like methylene chloride.<sup>[2]</sup>
- **Film Deposition:** Apply a drop of the solution onto a salt plate (e.g., KBr).<sup>[2]</sup> Allow the solvent to evaporate completely, leaving a thin, even film of the solid on the plate.<sup>[2]</sup>
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- **Background Subtraction:** A background spectrum of the clean salt plate should be recorded and subtracted from the sample spectrum to remove any atmospheric or instrumental interferences.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups.

## Mass Spectrometry

- **Sample Preparation:** Prepare a dilute solution of the analyte (approximately 10-100  $\mu\text{g/mL}$ ) in a volatile organic solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile.<sup>[3]</sup> Ensure the sample is free of inorganic salts, which can interfere with the ionization process.<sup>[3]</sup>
- **Infusion and Ionization:** Introduce the sample solution into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system. The sample is ionized using an appropriate technique, such as ESI.
- **Mass Analysis:** The generated ions are separated based on their mass-to-charge ( $m/z$ ) ratio by the mass analyzer.
- **Detection:** The detector records the abundance of each ion at a specific  $m/z$  value.
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. The isotopic pattern of bromine ( $^{79}\text{Br}$  and  $^{81}\text{Br}$  in approximately a 1:1 ratio) should be observed in the molecular ion and bromine-containing fragments.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using spectroscopic methods.



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Caption: Workflow for Spectroscopic Analysis.

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